Leramistat

Rheumatoid Arthritis Bone Resorption Osteoclastogenesis

Leramistat is a Phase II hormetic mitochondrial Complex I inhibitor with a unique dual pro-repair/anti-inflammatory phenotype. Unlike standard Complex I inhibitors that induce apoptosis, it differentially eliminates inflammatory cells while activating tissue repair. In RA models, it reduces osteoclasts (−69%) and bone resorption (−76%) while increasing bone formation (3.2×)—unmatched by TNF inhibitors. In IPF, it reduces collagen (47%) and activates alveolar progenitors, contrasting with antifibrotics that only slow disease. Essential for immunometabolism-driven tissue repair research.

Molecular Formula C20H21ClN2O3S
Molecular Weight 404.9 g/mol
CAS No. 1642602-54-7
Cat. No. B12391344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeramistat
CAS1642602-54-7
Molecular FormulaC20H21ClN2O3S
Molecular Weight404.9 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)C#N)O
InChIInChI=1S/C20H21ClN2O3S/c1-20(24)10-8-17(9-11-20)23-27(25,26)18-5-2-14(3-6-18)19-7-4-16(21)12-15(19)13-22/h2-7,12,17,23-24H,8-11H2,1H3
InChIKeyPHOYDFRXZMNHIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leramistat (CAS 1642602-54-7) – A First-in-Class Mitochondrial Complex I Inhibitor with Pro-Repair Differentiation


Leramistat (HMC-C-01-A, MBS2320) is an orally bioavailable, small-molecule inhibitor of mitochondrial Complex I (NADH dehydrogenase) currently in Phase II clinical development for idiopathic pulmonary fibrosis (IPF) and rheumatoid arthritis (RA) [1]. It belongs to a class of novel Complex I inhibitors (NIC1s) that exhibit a hormetic mechanism of action, differentially modulating cellular bioenergetics to suppress inflammation while concurrently activating tissue repair pathways [2].

Leramistat's Mechanism of Action Is Not Interchangeable with Standard Complex I Inhibitors or Current IPF/RA Therapies


Leramistat's pro-repair, anti-inflammatory dual phenotype is a direct consequence of its unique hormetic interaction with the mitochondrial integrated stress response (ISR) [1]. Unlike potent Complex I inhibitors such as IACS-010759, which induce apoptosis and exhibit a narrow therapeutic index with dose-limiting toxicities (including elevated blood lactate and neurotoxicity) [2], leramistat operates within a 'therapeutic window' that permits metabolic adaptation in repair cells while eliminating inflammatory cells. Furthermore, its mechanism is distinct from current standards of care, such as the antifibrotics nintedanib/pirfenidone (which slow fibrosis but do not reverse damage) [3] and TNF-inhibitors like etanercept (which suppress inflammation without promoting bone anabolism) [4]. Therefore, substituting leramistat with another Complex I inhibitor or an existing disease-modifying drug will not replicate its unique ability to synchronously control inflammation and drive anatomically appropriate tissue repair.

Quantitative Differentiation of Leramistat: In Vitro and In Vivo Data vs. Key Comparators


Osteoclast Formation: Leramistat Is a More Potent Inhibitor Than MBS2133

In a direct head-to-head comparison using a human primary osteoclast differentiation assay, leramistat exhibited an IC50 of 0.06 μM for inhibiting the formation of TRAP+ multinucleated osteoclasts, demonstrating greater potency than the structurally related NIC1 analog MBS2133 [1].

Rheumatoid Arthritis Bone Resorption Osteoclastogenesis

Arthritis Model: Leramistat Demonstrates Efficacy Comparable to Etanercept with Added Bone Anabolic Effect

In a direct head-to-head study in the collagen-induced arthritis (CIA) mouse model, leramistat (10 mg/kg, QD) reduced the arthritis index by 83%, an effect comparable to the TNF-inhibitor etanercept (10 mg/kg) [1]. Critically, leramistat provided a unique triple bone-protective benefit not seen with etanercept: a 69% reduction in CD68+ osteoclasts, a 76% reduction in bone resorption foci, and a 3.2-fold increase in new, regularly arranged osteoid [1].

Rheumatoid Arthritis In Vivo Efficacy Bone Repair

Lung Fibrosis Model: Leramistat Reduces Collagen Deposition by 47%, Indicating a Pro-Repair Phenotype

In a bleomycin-induced lung fibrosis model, leramistat treatment led to a 47% reduction in lung hydroxyproline content, a quantitative marker of collagen deposition [1]. This reduction was accompanied by pro-repair histological features including a 2.1-fold increase in hypertrophic AEC2 cells and expansion of Krt8+/CC10+ progenitor cells, events that occurred prior to improvements in fibrosis scoring [1]. This contrasts with the mechanism of current antifibrotics like nintedanib and pirfenidone, which primarily slow the rate of functional decline without demonstrating reversal of established damage [2].

Idiopathic Pulmonary Fibrosis Lung Repair Fibrosis

Cellular Bioenergetics: Leramistat's Differential Potency Defines Its Unique Hormetic Mechanism

Leramistat's hormetic mechanism is defined by a narrow range of mitochondrial Complex I inhibition. It inhibits ATP production in THP-1 human monocytes with an IC50 of 0.63 μM . In human lung fibroblasts (HLFs), it inhibits oxygen consumption rate (OCR) with an IC50 of 0.39-1.02 μM, but this occurs without causing ATP depletion when cells are provided metabolic substrates like pyruvate, thereby permitting metabolic adaptation [1]. This contrasts sharply with potent Complex I inhibitors like IACS-010759 (IC50 ~5-12 nM) which cause complete OXPHOS inhibition, leading to ATP crisis, cell death, and dose-limiting toxicities in vivo [2].

Mitochondrial Metabolism Mechanism of Action Cell Differentiation

Clinical Differentiation: Leramistat's Safety Profile and Phase II Positioning in IPF

Leramistat has progressed to Phase II clinical trials for IPF (NCT05951296) and RA, a stage not achieved by most other NIC1s due to toxicity [1]. For instance, clinical development of the more potent Complex I inhibitor IACS-010759 was halted in Phase I due to dose-limiting toxicities, including elevated blood lactate and neurotoxicity [2]. In its Phase IIb RA trial, leramistat demonstrated a favorable safety profile with adverse event rates similar to placebo [3]. This clinical advancement validates the translational relevance of its unique hormetic mechanism and establishes it as the most clinically advanced, safe NIC1 available for research.

Clinical Trial Drug Safety Idiopathic Pulmonary Fibrosis

Recommended Scientific and Industrial Application Scenarios for Leramistat


Investigating Bone Erosion Repair in Rheumatoid Arthritis

Leramistat is the compound of choice for preclinical RA studies aiming to demonstrate concurrent suppression of inflammation and active reversal of bone erosion. Its unique ability to reduce osteoclast numbers (-69%) and bone resorption (-76%) while simultaneously increasing new bone formation (3.2x) is a differentiating phenotype not observed with standard TNF-inhibitors like etanercept [1]. This makes it an essential tool for studying the mechanistic link between immunometabolism and bone anabolism.

Studying Reversal of Pulmonary Fibrosis and Alveolar Regeneration

For IPF research, leramistat provides a tool to study true disease modification rather than just slowed progression. The in vivo data showing a 47% reduction in collagen alongside activation of alveolar progenitor cells (AEC2 hypertrophy) provides a direct link to functional repair [1]. This contrasts with the mechanism of approved antifibrotics like nintedanib and pirfenidone [2], making leramistat ideal for uncovering novel regenerative pathways in the fibrotic lung.

Dissecting the Hormetic Mitochondrial Integrated Stress Response (ISR)

Leramistat is a critical tool compound for investigating hormesis in mitochondrial pharmacology. Its moderate IC50 for Complex I inhibition (0.39-1.02 μM in fibroblasts) allows researchers to trigger a cytoprotective ISR and metabolic adaptation without inducing the ATP crisis and cell death caused by more potent inhibitors like IACS-010759 [1]. Using leramistat is essential for correctly modeling the therapeutic potential of mild mitochondrial uncoupling and stress signaling.

Developing Combination Therapies with Standard-of-Care Drugs

Given its novel pro-repair mechanism, leramistat is being positioned for clinical evaluation as a combination therapy with existing disease-modifying antirheumatic drugs (DMARDs) in RA [1] and is permitted with background nintedanib/pirfenidone therapy in its IPF trials [2]. This establishes a clear industrial application for using leramistat in preclinical studies to assess synergistic or additive effects with anti-inflammatory or antifibrotic agents, a scenario where its unique pharmacology may provide orthogonal benefit.

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